molecular formula C12H9N5O3 B13911597 7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine

7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine

Cat. No.: B13911597
M. Wt: 271.23 g/mol
InChI Key: NQXFVYWEAYEYHT-UHFFFAOYSA-N
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Description

7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core with a phenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines under reflux conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions. This involves reacting the triazolopyrimidine core with 2-methyl-4-nitrophenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.

Major Products

    Reduction of Nitro Group: 7-(2-Methyl-4-aminophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine.

    Substitution of Phenoxy Group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: It can be used in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Chloro-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine
  • 7-(2-Methyl-4-aminophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine

Uniqueness

7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine is unique due to the presence of the nitro group, which can be further modified to introduce various functional groups

Properties

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

7-(2-methyl-4-nitrophenoxy)-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C12H9N5O3/c1-8-4-9(17(18)19)2-3-10(8)20-12-5-11-15-14-7-16(11)6-13-12/h2-7H,1H3

InChI Key

NQXFVYWEAYEYHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC3=NN=CN3C=N2

Origin of Product

United States

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